molecular formula C17H15ClO4 B13354086 3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylic acid

3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylic acid

Cat. No.: B13354086
M. Wt: 318.7 g/mol
InChI Key: BCIJYKCJLMKEPP-JXMROGBWSA-N
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Description

3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylic acid is an organic compound that belongs to the class of phenylacrylic acids. This compound is characterized by the presence of a chlorobenzyl group, a methoxy group, and an acrylic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylic acid typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed

Scientific Research Applications

3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[(2-Chlorobenzyl)oxy]phenyl}-2-propenoic acid
  • 3-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-propenoic acid
  • 3-{4-[(4-Chlorophenoxy)phenyl]propanoic acid}

Uniqueness

3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H15ClO4

Molecular Weight

318.7 g/mol

IUPAC Name

(E)-3-[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C17H15ClO4/c1-21-15-4-2-3-13(7-10-16(19)20)17(15)22-11-12-5-8-14(18)9-6-12/h2-10H,11H2,1H3,(H,19,20)/b10-7+

InChI Key

BCIJYKCJLMKEPP-JXMROGBWSA-N

Isomeric SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)/C=C/C(=O)O

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)C=CC(=O)O

Origin of Product

United States

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